molecular formula C9H14BrN3O2 B13636860 Methyl 4-(4-bromo-1h-pyrazol-1-yl)-2-(methylamino)butanoate

Methyl 4-(4-bromo-1h-pyrazol-1-yl)-2-(methylamino)butanoate

Cat. No.: B13636860
M. Wt: 276.13 g/mol
InChI Key: GIPVJWHKJCFRRQ-UHFFFAOYSA-N
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Description

Methyl 4-(4-bromo-1H-pyrazol-1-yl)-2-(methylamino)butanoate is an organic compound with the molecular formula C8H11BrN2O2 This compound is characterized by the presence of a brominated pyrazole ring and a methylamino group attached to a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-bromo-1H-pyrazol-1-yl)-2-(methylamino)butanoate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Bromination: The pyrazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.

    Esterification: The brominated pyrazole is then reacted with a butanoic acid derivative in the presence of a catalyst such as sulfuric acid to form the ester.

    Methylation: Finally, the compound is methylated using methyl iodide or a similar methylating agent in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, continuous flow systems, and automated control to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: De-brominated products or hydrogenated derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(4-bromo-1H-pyrazol-1-yl)-2-(methylamino)butanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule, including its interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 4-(4-bromo-1H-pyrazol-1-yl)-2-(methylamino)butanoate involves its interaction with specific molecular targets. The brominated pyrazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The methylamino group may also play a role in binding to biological targets, enhancing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(4-chloro-1H-pyrazol-1-yl)-2-(methylamino)butanoate: Similar structure but with a chlorine atom instead of bromine.

    Methyl 4-(4-fluoro-1H-pyrazol-1-yl)-2-(methylamino)butanoate: Similar structure but with a fluorine atom instead of bromine.

    Methyl 4-(4-iodo-1H-pyrazol-1-yl)-2-(methylamino)butanoate: Similar structure but with an iodine atom instead of bromine.

Uniqueness

Methyl 4-(4-bromo-1H-pyrazol-1-yl)-2-(methylamino)butanoate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can also be selectively substituted, allowing for the synthesis of a wide range of derivatives with potentially diverse biological activities.

Biological Activity

Methyl 4-(4-bromo-1H-pyrazol-1-yl)-2-(methylamino)butanoate, a compound derived from the pyrazole family, has garnered attention for its diverse biological activities. Pyrazoles are known for their potential therapeutic applications due to their ability to interact with various biological targets. This article delves into the biological activity of this specific compound, summarizing key research findings, case studies, and relevant data.

The compound is characterized by the following properties:

  • Molecular Formula : C11_{11}H14_{14}BrN3_{3}O2_2
  • Molecular Weight : 276.134 g/mol
  • CAS Number : 1247052-27-2
  • Purity : 98%

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in the body. Research indicates that compounds containing the pyrazole moiety can function as inhibitors or modulators of various biological pathways, including inflammation and microbial resistance.

1. Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory properties of pyrazole derivatives. For instance, compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. A notable study demonstrated that certain pyrazole derivatives exhibited up to 85% inhibition of TNF-α at a concentration of 10 µM, comparable to standard anti-inflammatory drugs like dexamethasone .

2. Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has also been extensively studied. This compound has shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro tests indicated significant antibacterial activity at concentrations as low as 40 µg/mL .

3. Anticancer Properties

Emerging research suggests that pyrazole derivatives may possess anticancer properties. Compounds similar to this compound have been evaluated for their ability to induce apoptosis in cancer cells, demonstrating a mechanism that involves the modulation of cell signaling pathways associated with tumor growth .

Case Study 1: Anti-inflammatory Effects

In a controlled study, researchers synthesized a series of pyrazole derivatives and tested their anti-inflammatory effects using carrageenan-induced rat paw edema models. The study found that certain derivatives exhibited significant reductions in edema comparable to established anti-inflammatory agents .

Case Study 2: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial efficacy of several pyrazole compounds against common pathogens. The study utilized the agar disc-diffusion method and reported that this compound showed effective inhibition zones against both Gram-positive and Gram-negative bacteria .

Data Summary Table

Biological Activity Effectiveness Concentration Tested Reference
Anti-inflammatoryUp to 85% inhibition of TNF-α10 µM
AntimicrobialEffective against E. coli and S. aureus40 µg/mL
AnticancerInduces apoptosis in cancer cellsVarious concentrations

Properties

Molecular Formula

C9H14BrN3O2

Molecular Weight

276.13 g/mol

IUPAC Name

methyl 4-(4-bromopyrazol-1-yl)-2-(methylamino)butanoate

InChI

InChI=1S/C9H14BrN3O2/c1-11-8(9(14)15-2)3-4-13-6-7(10)5-12-13/h5-6,8,11H,3-4H2,1-2H3

InChI Key

GIPVJWHKJCFRRQ-UHFFFAOYSA-N

Canonical SMILES

CNC(CCN1C=C(C=N1)Br)C(=O)OC

Origin of Product

United States

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